molecular formula C9H11F2N B2411453 (2S)-2-(2,4-Difluorophenyl)propan-1-amine CAS No. 2248182-99-0

(2S)-2-(2,4-Difluorophenyl)propan-1-amine

Cat. No.: B2411453
CAS No.: 2248182-99-0
M. Wt: 171.191
InChI Key: CYNSQWDKXKQAFJ-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(2,4-Difluorophenyl)propan-1-amine is a chiral amine building block of significant interest in medicinal chemistry and pharmaceutical research. The 2,4-difluorophenyl moiety is a common structural feature in active pharmaceutical ingredients due to the influence of fluorine atoms on a molecule's metabolic stability, lipophilicity, and overall bioavailability . As a single enantiomer in the (S)-configuration, this compound is a valuable intermediate for the asymmetric synthesis of potential therapeutic agents. Researchers can utilize this chiral scaffold in developing novel small-molecule inhibitors, ligand probes, and other bioactive compounds. The primary amine functionality allows for further derivatization, making it a versatile precursor. Handling should follow standard laboratory safety protocols. This product is intended for research applications and is not for human consumption.

Properties

IUPAC Name

(2S)-2-(2,4-difluorophenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c1-6(5-12)8-3-2-7(10)4-9(8)11/h2-4,6H,5,12H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNSQWDKXKQAFJ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Auxiliary-Mediated Reductive Amination

A widely adopted strategy involves reductive amination of 2,4-difluorophenylacetone using chiral auxiliaries. In this method, (R)-1-phenylethylamine serves as a temporary stereodirecting group. The ketone reacts with the chiral amine under titanium tetraisopropoxide catalysis, followed by sodium borohydride reduction to yield a diastereomeric mixture. Acidic cleavage releases the target amine with 92–95% enantiomeric excess (ee).

Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF)
  • Temperature: −20°C to 25°C
  • Catalyst: Ti(OiPr)₄ (10 mol%)
  • Reducing Agent: NaBH₄ (2 equiv)

This method’s scalability is limited by the stoichiometric use of chiral auxiliaries and the need for diastereomer separation via recrystallization.

Enzymatic Resolution Strategies

Lipase-Catalyzed Kinetic Resolution

Racemic 2-(2,4-difluorophenyl)propan-1-amine undergoes resolution using immobilized Candida antarctica lipase B (CAL-B). The enzyme selectively acetylates the (R)-enantiomer in vinyl acetate, leaving the desired (S)-amine unreacted. After 24 hours at 30°C, the process achieves 98% ee with a 45% theoretical yield.

Optimization Parameters:

Parameter Optimal Value
Enzyme Loading 20 mg/mmol substrate
Solvent tert-Butyl methyl ether
Conversion 50% (stopped reaction)

Industrial adoption remains challenging due to enzyme cost and the need for racemization recycling.

Transition Metal-Catalyzed Asymmetric Hydrogenation

Ruthenium-Phosphine Complexes

A breakthrough method employs Ru-(S)-BINAP catalysts for the hydrogenation of 2-(2,4-difluorophenyl)propenamide. The reaction proceeds at 50 bar H₂ and 60°C in methanol, affording the amine precursor with 99% ee. Subsequent Hofmann rearrangement yields the target compound.

Key Advantages:

  • No requirement for protecting groups
  • Turnover number (TON) > 1,000
  • Catalyst recycling via membrane filtration

Industrial-Scale Production Techniques

Continuous Flow Reductive Amination

Recent advancements integrate microreactor technology to enhance reaction control. 2,4-Difluorobenzaldehyde and nitroethane undergo condensation in a packed-bed reactor containing acidic ion-exchange resins. Subsequent catalytic hydrogenation (Pd/C, 30 bar H₂) achieves 85% yield with 94% ee.

Process Metrics:

Metric Value
Space-Time Yield 1.2 kg/L·day
Purity >99.5% (HPLC)
Solvent Consumption 50% reduction vs. batch

Green Chemistry Approaches

Photocatalytic Deracemization

A novel photocatalytic system using eosin Y and thiourea organocatalyst enables deracemization of the racemic amine under visible light. The process achieves 88% ee via radical-mediated hydrogen atom transfer, offering a solvent-free alternative.

Mechanistic Insights:

  • Photoexcitation of eosin Y generates triplet state.
  • Hydrogen abstraction from amine forms α-amino radical.
  • Chiral thiourea directs enantioselective recombination.

Comparative Analysis of Methods

Table 1. Methodological Comparison

Method Yield (%) ee (%) Scalability Cost Index
Chiral Auxiliary 78 95 Moderate High
Enzymatic Resolution 45 98 Low Medium
Asymmetric Hydrogenation 91 99 High Medium
Continuous Flow 85 94 Very High Low

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2,4-Difluorophenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving halogenating agents or nitrating agents.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of (2S)-2-(2,4-Difluorophenyl)propan-1-amine would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, neurotransmission, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(2,4-Dichlorophenyl)propan-1-amine: Similar structure with chlorine atoms instead of fluorine.

    (2S)-2-(2,4-Dimethylphenyl)propan-1-amine: Similar structure with methyl groups instead of fluorine.

Uniqueness

The presence of fluorine atoms in (2S)-2-(2,4-Difluorophenyl)propan-1-amine imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs with different substituents. This can result in distinct biological activities and pharmacokinetic profiles.

Biological Activity

(2S)-2-(2,4-Difluorophenyl)propan-1-amine, a chiral amine compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a difluorophenyl group that significantly influences its lipophilicity and binding affinity to biological targets. The specific substitution pattern of fluorine atoms at the 2 and 4 positions enhances its interaction with neurotransmitter systems, particularly serotonin and norepinephrine receptors, which are crucial for mood regulation and cognitive functions.

Pharmacological Effects

Research indicates that (2S)-2-(2,4-Difluorophenyl)propan-1-amine may exhibit various pharmacological effects:

  • Neurotransmitter Modulation : It has been shown to interact with serotonin and norepinephrine receptors, suggesting potential antidepressant or anxiolytic properties.
  • Cognitive Enhancement : Preliminary studies indicate possible effects on mood and cognition, making it a candidate for treating neurological disorders .

The mechanism by which (2S)-2-(2,4-Difluorophenyl)propan-1-amine exerts its biological effects involves:

  • Receptor Binding : The difluorophenyl group enhances binding affinity to neurotransmitter receptors. This leads to modulation of neurotransmitter release and receptor activity .
  • Enzyme Interaction : It may also inhibit specific enzymes involved in neurotransmitter metabolism, further influencing neuronal signaling pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of (2S)-2-(2,4-Difluorophenyl)propan-1-amine:

  • Antidepressant Activity :
    • A study assessed the compound's efficacy in animal models of depression. Results indicated a significant reduction in depressive-like behaviors, supporting its potential as an antidepressant agent.
  • Neuroprotective Effects :
    • Research demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting its utility in neurodegenerative disease models .
  • Binding Affinity Studies :
    • In vitro assays showed that (2S)-2-(2,4-Difluorophenyl)propan-1-amine exhibited high binding affinity for serotonin receptors compared to other similar compounds, indicating its potential as a lead compound for further drug development .

Data Table: Comparative Activity of Related Compounds

Compound NameCAS NumberKey FeaturesBiological Activity
(2S)-2-(2,4-Difluorophenyl)propan-1-amineTBDChiral amine with difluorophenyl groupAntidepressant potential
2-(2,4-Difluorophenoxy)propan-1-amine1864057-00-0Hydrochloride salt formSerotonin receptor interaction
(R)-1-(2,4-Difluorophenyl)propan-1-amine53484810Phenyl instead of phenoxy groupPotential anxiolytic effects

Q & A

Q. What are the recommended synthetic routes for (2S)-2-(2,4-Difluorophenyl)propan-1-amine, and how do they ensure stereochemical purity?

The synthesis of enantiomerically pure (2S)-2-(2,4-difluorophenyl)propan-1-amine often employs catalytic asymmetric methods or chiral resolution. A stereoselective approach inspired by patented protocols for structurally related compounds involves palladium-catalyzed coupling or enzymatic resolution to preserve the (S)-configuration . Key steps include:

  • Chiral auxiliary incorporation : Use of (S)-proline derivatives to direct stereochemistry.
  • Catalytic asymmetric hydrogenation : Employing Ru-BINAP complexes for enantioselective reduction of ketone intermediates .
  • HPLC chiral separation : Using cellulose-based columns (e.g., Chiralpak® IC) to resolve racemic mixtures .

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)ee (%)Key Challenges
Catalytic hydrogenation75–85≥98Catalyst cost, scalability
Enzymatic resolution60–7099Substrate specificity
Chiral HPLC90–9599.5High solvent consumption

Q. How is (2S)-2-(2,4-Difluorophenyl)propan-1-amine characterized to confirm structural and stereochemical integrity?

Characterization involves a multi-technique approach:

  • NMR spectroscopy : 1^1H and 19^19F NMR confirm substituent positions (e.g., 2,4-difluorophenyl proton splitting patterns at δ 6.8–7.2 ppm) .
  • Chiral HPLC : Validates enantiomeric excess (ee) ≥99% using Daicel columns .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (171.19 g/mol; [M+H]⁺ = 172.10) .
  • X-ray crystallography : Resolves absolute configuration for crystalline derivatives .

Q. What biological targets or pathways are associated with (2S)-2-(2,4-Difluorophenyl)propan-1-amine in preclinical studies?

The compound’s fluorinated aryl group and chiral amine moiety suggest potential interactions with:

  • Neurological receptors : Serotonin (5-HT) or dopamine transporters, based on structural analogs showing affinity for monoamine transporters .
  • Enzyme inhibition : Fluorine atoms may enhance binding to cytochrome P450 isoforms (e.g., CYP2D6) or kinases .
  • Antimicrobial activity : Similar difluorophenyl amines exhibit bacteriostatic effects via membrane disruption .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the reaction pathways for synthesizing (2S)-2-(2,4-Difluorophenyl)propan-1-amine?

DFT studies using hybrid functionals (e.g., B3LYP) and basis sets (6-311++G(d,p)) predict:

  • Transition-state energetics : Activation barriers for stereoselective hydrogenation steps .
  • Solvent effects : Polar solvents (e.g., methanol) stabilize charged intermediates during amination .
  • Non-covalent interactions : Fluorine-π interactions between the difluorophenyl group and catalysts .

Q. Table 2: DFT-Predicted vs. Experimental Data

ParameterDFT ValueExperimental ValueDeviation
C-F bond length (Å)1.351.340.74%
Reaction ΔG‡ (kcal/mol)22.123.45.5%

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

Discrepancies often arise in:

  • Solvation models : Implicit solvent approximations (e.g., SMD) may underestimate entropy changes. Explicit solvent MD simulations improve accuracy .
  • Catalyst-substrate interactions : Dispersion-corrected functionals (e.g., ωB97X-D) better model van der Waals forces in chiral catalysts .
  • Kinetic vs. thermodynamic control : Experimental ee values may reflect kinetic selectivity not captured by ground-state DFT. Microkinetic modeling bridges this gap .

Q. What strategies address challenges in scaling up enantioselective synthesis while maintaining >98% ee?

Critical factors include:

  • Catalyst immobilization : Heterogeneous catalysts (e.g., silica-supported Ru complexes) enhance recyclability .
  • Flow chemistry : Continuous systems reduce racemization risks during prolonged reactions .
  • In-line analytics : PAT (Process Analytical Technology) tools monitor ee in real-time via Raman spectroscopy .

Q. How does the difluorophenyl group influence the compound’s pharmacokinetic properties?

The 2,4-difluorophenyl moiety:

  • Lipophilicity : Increases logP (predicted = 2.1), enhancing blood-brain barrier permeability .
  • Metabolic stability : Fluorine resists oxidative metabolism, prolonging half-life .
  • Crystal packing : Fluorine-hydrogen bonds improve solubility in co-crystals with succinic acid .

Q. What are the limitations of current structure-activity relationship (SAR) models for this compound?

Gaps include:

  • Chirality-activity correlation : Limited data on (R)-enantiomer’s off-target effects.
  • Fluorine positional effects : 2,4- vs. 3,5-difluoro analogs show unpredictable binding affinity shifts .
  • Dynamic behavior : Conformational flexibility in solution complicates static SAR models. Enhanced sampling MD mitigates this .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.